5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
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Overview
Description
“5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” is a complex organic compound that features multiple functional groups, including an amino group, a benzodioxole ring, a phenyl group, a thiazole ring, and a pyrrolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.
Pyrrolone Core Formation: The pyrrolone core can be constructed through a Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with an amine.
Final Assembly: The final compound can be assembled through a series of coupling reactions, ensuring the correct positioning of each functional group.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the benzodioxole ring.
Reduction: Reduction reactions may target the thiazole ring or the pyrrolone core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield a nitro derivative, while reduction of the thiazole ring may produce a dihydrothiazole.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: The compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: Due to its complex structure, the compound may interact with various biological targets, potentially leading to the development of new therapeutic agents.
Industry
Materials Science: The compound’s unique structure may make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of “5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one” would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(1,3-benzodioxol-5-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of “this compound” lies in its combination of multiple functional groups, which may confer unique chemical and biological properties not found in simpler compounds.
Properties
Molecular Formula |
C20H15N3O3S |
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Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C20H15N3O3S/c21-19-18(20-22-14(10-27-20)12-4-2-1-3-5-12)15(24)9-23(19)13-6-7-16-17(8-13)26-11-25-16/h1-8,10,21,24H,9,11H2 |
InChI Key |
ZZNYQCQFSMEFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC3=C(C=C2)OCO3)C4=NC(=CS4)C5=CC=CC=C5)O |
Origin of Product |
United States |
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